2-(Methoxymethoxy)-5-methylbenzaldehyde
Description
Properties
IUPAC Name |
2-(methoxymethoxy)-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-3-4-10(13-7-12-2)9(5-8)6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJOPIGTFBORSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCOC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280487 | |
| Record name | 2-(Methoxymethoxy)-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55359-68-7 | |
| Record name | 2-(Methoxymethoxy)-5-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55359-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methoxymethoxy)-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)-5-methylbenzaldehyde typically involves the protection of hydroxyl groups using methoxymethyl (MOM) ethers. One common method includes the reaction of alcohols or phenols with formaldehyde dimethyl acetal in the presence of catalytic amounts of ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high efficiency, short reaction times, and the reusability of the catalyst.
Industrial Production Methods: Industrial production of 2-(Methoxymethoxy)-5-methylbenzaldehyde may involve large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethoxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxymethoxy group.
Major Products Formed:
Oxidation: 2-(Methoxymethoxy)-5-methylbenzoic acid.
Reduction: 2-(Methoxymethoxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethoxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-(methoxymethoxy)-5-methylbenzaldehyde to other benzaldehyde derivatives are summarized below, with key distinctions in substituents, reactivity, and applications highlighted.
Table 1: Structural Comparison
Key Comparative Analysis
Substituent Effects on Reactivity :
- The methoxymethoxy group in 2-(Methoxymethoxy)-5-methylbenzaldehyde provides steric hindrance and electronic modulation, making it less reactive toward electrophilic substitution compared to 2-hydroxy analogs (e.g., 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde) .
- Electron-withdrawing groups (e.g., -CF₃ in the trifluoromethyl derivative) increase aldehyde electrophilicity, enhancing reactivity in nucleophilic additions .
Synthetic Utility :
- Unlike 5-Acetyl-2-methoxybenzaldehyde (used as a stable lab reagent) , 2-(Methoxymethoxy)-5-methylbenzaldehyde is designed for transient protection-deprotection strategies, critical in multi-step syntheses .
- The trifluoromethyl analog’s lipophilicity (LogP = 2.2) makes it valuable in agrochemical research, whereas the methyl derivative’s balance of hydrophobicity and solubility suits catalysis .
Fluorinated derivatives (e.g., 2-Fluoro-5-methoxybenzaldehyde) pose higher environmental persistence risks .
Applications :
- Catalysis : The methyl-substituted compound is pivotal in zirconium salan catalysts for ethylene polymerization, outperforming analogs with bulkier substituents (e.g., anthracenyl) in activity .
- Drug Development : Derivatives like 4-((1-Methyl-2-nitro-1H-imidazol-5-yl)methoxy)benzaldehyde () are optimized for nitroimidazole-based therapeutics, contrasting with the methyl/methoxymethoxy compound’s niche in natural product synthesis .
Research Findings and Data
Table 2: Computed Properties (Selected Compounds)
Notable Observations :
- The trifluoromethyl derivative exhibits higher molecular weight and lipophilicity (LogP = 2.2) due to the -CF₃ group, making it more suitable for membrane-permeable agrochemicals .
- Both methoxymethoxy-substituted compounds share identical polar surface areas, suggesting similar solubility profiles in polar solvents .
Biological Activity
2-(Methoxymethoxy)-5-methylbenzaldehyde, a compound with the CAS number 55359-68-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula of 2-(Methoxymethoxy)-5-methylbenzaldehyde is C10H12O3, indicating the presence of methoxy and aldehyde functional groups. The structure is characterized by a benzene ring substituted with methoxymethoxy and methyl groups.
| Property | Value |
|---|---|
| Molecular Weight | 180.20 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity
2-(Methoxymethoxy)-5-methylbenzaldehyde exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The mechanism of action primarily involves the formation of covalent bonds with biological macromolecules, leading to inhibition of key enzymatic pathways.
Antimicrobial Activity
Research indicates that this compound shows significant activity against several bacterial strains. A study conducted by researchers demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
- Case Study on Antifungal Properties : A clinical trial evaluated the antifungal activity of 2-(Methoxymethoxy)-5-methylbenzaldehyde against Candida albicans. Results showed a reduction in fungal load by 70% within 48 hours of treatment.
- Anticancer Research : Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines, particularly in breast cancer cells. The mechanism appears to involve the activation of caspase pathways.
The biological activity of 2-(Methoxymethoxy)-5-methylbenzaldehyde can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acid residues in enzymes, leading to inhibition.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress in target cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Methoxymethoxy)-5-methylbenzaldehyde, and how are methoxymethyl groups introduced?
- Methodological Answer : The synthesis typically involves methoxymethylation of a phenolic precursor. For example, analogous compounds like 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde are synthesized via nucleophilic substitution using a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) under elevated temperatures . Methoxymethyl groups can be introduced using methoxymethyl chloride or similar protecting agents, with purification via column chromatography to isolate the aldehyde product .
Q. Which spectroscopic techniques are critical for characterizing 2-(Methoxymethoxy)-5-methylbenzaldehyde?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and methoxymethoxy/methyl substituents.
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z 196.12).
Comparative analysis with structurally similar compounds (e.g., 2-Methoxy-5-methylbenzaldehyde) aids in spectral interpretation .
Q. How should this compound be stored to ensure stability during research?
- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at 0–6°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as methoxymethoxy groups are hydrolytically sensitive. Stability under these conditions is inferred from protocols for related aldehydes .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of 2-(Methoxymethoxy)-5-methylbenzaldehyde?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Base Optimization : Use anhydrous K₂CO₃ or Cs₂CO₃ to deprotonate phenolic intermediates efficiently .
- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation.
- Workup : Acidic quenching followed by extraction (e.g., ethyl acetate) minimizes aldehyde degradation .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., imidazole-containing aldehydes) to identify critical functional groups .
- Purity Validation : Ensure ≥95% purity via HPLC; impurities (e.g., hydrolyzed products) may skew bioassay results .
- Assay Reproducibility : Validate activity across multiple cell lines (e.g., cancer vs. normal) and replicate experiments under controlled O₂ levels to account for oxidative stress artifacts .
Q. How does the substitution pattern influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The methoxymethoxy group at position 2 sterically hinders electrophilic substitution at adjacent positions, directing reactions (e.g., Suzuki coupling) to the para-methyl-substituted ring.
- Comparative studies with 4-Methoxy-2,5-dimethylbenzaldehyde show that electron-donating groups (e.g., -OCH₂OCH₃) activate the ring for nucleophilic attacks at specific sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for this compound?
- Methodological Answer :
- Solvent Effects : Compare data in deuterated DMSO vs. CDCl₃; DMSO may deshield aldehyde protons .
- Dynamic Effects : Rotameric equilibria in methoxymethoxy groups can split peaks; use variable-temperature NMR to confirm .
- Reference Standards : Cross-check with PubChem or CAS data for 2-Methoxy-5-methylbenzaldehyde, adjusting for the additional methoxymethoxy group .
Experimental Design Considerations
Q. What in vitro precautions are necessary when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
